N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with the molecular formula and a molecular weight of 310.31 g/mol. This compound features a pyridazine core substituted with furan and pyridine moieties, indicating potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The compound is classified under heterocyclic compounds, specifically those containing both nitrogen and oxygen atoms in their structure.
The synthesis of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can be approached through various methods involving the reaction of pyridazine derivatives with furan and pyridine components. A common synthetic route involves:
Technical details regarding specific reaction conditions, catalysts, and yields would depend on the chosen synthetic pathway, which may involve refluxing in solvents like dimethylformamide or ethanol under controlled temperatures.
The molecular structure of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can be elucidated using various spectroscopic techniques:
The structure can be represented by its SMILES notation: Cn1nc(C(=O)NCc2cncc(-c3ccco3)c2)ccc1=O
, indicating a complex arrangement of heteroatoms within a fused ring system.
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions typical for heterocyclic compounds:
Technical details such as reaction conditions (temperature, solvent) and yields are critical for understanding the reactivity of this compound.
The mechanism of action for N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with biological targets, potentially acting as an enzyme inhibitor or modulator. The presence of multiple functional groups allows for hydrogen bonding and π-stacking interactions with biomolecules.
Data supporting its mechanism would typically include:
The physical and chemical properties of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide include:
Relevant data includes density (not available), boiling point (not available), and melting point (not available).
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has potential applications in:
CAS No.: 495-60-3
CAS No.: 57103-57-8
CAS No.: 3337-17-5
CAS No.: 16039-52-4
CAS No.: 30285-47-3
CAS No.: 59766-31-3